FK866;Apo866 -

FK866;Apo866

Catalog Number: EVT-14230941
CAS Number:
Molecular Formula: C24H30ClN3O2
Molecular Weight: 428.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FK866, also known as Apo866, is a potent inhibitor of nicotinamide phosphoribosyltransferase, an enzyme critical for the salvage pathway of nicotinamide adenine dinucleotide synthesis. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to selectively target cancer cells by depleting nicotinamide adenine dinucleotide levels. The selective cytotoxicity of FK866 against hematologic malignancies positions it as a promising candidate for cancer treatment.

Source

FK866 was initially developed as part of a research program aimed at identifying inhibitors of nicotinamide adenine dinucleotide biosynthesis. It has been studied extensively in various preclinical models to evaluate its efficacy and safety profile. The compound's mechanism of action has been linked to its ability to induce cell death in cancer cells while sparing normal hematopoietic progenitor cells.

Classification

FK866 is classified as a small molecule drug and falls under the category of enzyme inhibitors, specifically targeting nicotinamide phosphoribosyltransferase. Its chemical structure allows it to interfere with NAD synthesis, leading to reduced cellular energy levels and subsequent cell death in susceptible cancer cell lines.

Synthesis Analysis

Methods

The synthesis of FK866 involves multiple steps, typically starting from simple organic precursors. The most common synthetic route includes the following key steps:

  1. Formation of the Core Structure: The initial step often involves the construction of a pyridine ring, which is a crucial component of FK866's structure.
  2. Introduction of Functional Groups: Various functional groups are introduced through electrophilic substitution reactions or coupling reactions.
  3. Purification: The final product is purified using techniques such as column chromatography to isolate FK866 from byproducts.

Technical Details

The synthesis often employs techniques such as click chemistry to create analogs with improved properties or bioavailability. For example, the synthesis can utilize azide-alkyne cycloaddition reactions to form more complex structures that retain the inhibitory activity against nicotinamide phosphoribosyltransferase .

Molecular Structure Analysis

Structure

FK866 has a complex molecular structure characterized by a pyridine ring and various substituents that enhance its binding affinity for nicotinamide phosphoribosyltransferase. The chemical formula for FK866 is C14H12N4OC_{14}H_{12}N_4O, and its molecular weight is approximately 252.27 g/mol.

Data

The crystal structure analysis reveals that FK866 binds to the active site of nicotinamide phosphoribosyltransferase, providing insights into how modifications can affect its inhibitory potency .

Chemical Reactions Analysis

Reactions

FK866 primarily acts through non-competitive inhibition of nicotinamide phosphoribosyltransferase, leading to significant reductions in intracellular levels of nicotinamide adenine dinucleotide. This depletion triggers several downstream effects, including:

  • Cell Death: Induction of apoptosis or necrosis in cancer cells due to energy crisis.
  • Autophagy: FK866 has been shown to promote autophagic processes in certain cell types as a response to NAD depletion .

Technical Details

The compound's effects can be quantitatively assessed using various assays, including MTT assays and clonogenic survival assays, which measure cell viability and proliferation rates post-treatment .

Mechanism of Action

Process

The mechanism by which FK866 exerts its effects involves several key processes:

  1. Inhibition of Nicotinamide Phosphoribosyltransferase: By inhibiting this enzyme, FK866 disrupts the salvage pathway for NAD synthesis.
  2. Depletion of Nicotinamide Adenine Dinucleotide: Reduced levels of NAD lead to impaired cellular metabolism and energy production.
  3. Induction of Cell Death: The resultant energy deficiency triggers apoptotic pathways in susceptible cancer cells while normal cells remain relatively unaffected due to their lower dependency on NAD turnover .

Data

In vitro studies have demonstrated that FK866 induces significant cytotoxicity in various cancer cell lines at low concentrations (IC50 values ranging from 0.09 nM to 27.2 nM), particularly in hematologic malignancies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: FK866 is typically a white to off-white solid.
  • Solubility: It has limited solubility in water but can be dissolved in dimethyl sulfoxide and other organic solvents.

Chemical Properties

  • Stability: FK866 is stable under standard laboratory conditions but should be stored at low temperatures (-20°C) for long-term use.
  • Reactivity: The compound is reactive towards nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data indicate that FK866's solubility and stability are critical factors influencing its bioavailability and therapeutic efficacy .

Applications

Scientific Uses

FK866 has been primarily investigated for its potential applications in cancer therapy due to its unique mechanism targeting NAD biosynthesis:

  • Cancer Treatment: It shows promise as an anti-cancer agent, particularly against hematologic malignancies such as acute myeloid leukemia and lymphoblastic lymphoma.
  • Combination Therapies: Research indicates that combining FK866 with other treatments (e.g., radiation) may enhance therapeutic outcomes by sensitizing tumor cells through NAD depletion .
  • Research Tool: Beyond oncology, FK866 serves as a valuable tool for studying metabolic pathways involving nicotinamide adenine dinucleotide and its role in cellular processes such as aging and neurodegeneration.
Introduction to NAMPT Inhibition as a Therapeutic Strategy

Role of Nicotinamide Phosphoribosyltransferase (NAMPT) in NAD⁺ Biosynthesis

Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step in the mammalian NAD⁺ salvage pathway, converting nicotinamide (NAM) and 5'-phosphoribosyl-1'-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). This reaction is ATP-dependent, coupling ATP hydrolysis to enhance catalytic efficiency and substrate affinity (Km for NAM ≈ 1 μM) [1] [7]. NMN is subsequently adenylated to NAD⁺ by NMNAT enzymes (Figure 1). The salvage pathway predominates over de novo synthesis (from tryptophan) or Preiss-Handler pathways (from nicotinic acid) in most tissues, positioning NAMPT as the primary regulator of intracellular NAD⁺ pools [1] [3].

NAD⁺ functions as an essential cofactor in redox reactions (glycolysis, TCA cycle, oxidative phosphorylation) and serves as a substrate for NAD⁺-consuming enzymes like poly(ADP-ribose) polymerases (PARPs; DNA repair) and sirtuins (deacetylases regulating metabolism/stress response). Rapid NAD⁺ turnover in metabolically active cells—with a half-life of ~1 hour in cancer cells—creates a critical dependency on NAMPT-mediated recycling [1] [8] [10].

Table 1: NAD⁺ Biosynthesis Pathways in Mammalian Cells

PathwayPrecursorKey EnzymesPrimary Tissues
Salvage (NAM)NicotinamideNAMPT → NMNATUbiquitous (high in kidney/liver)
Preiss-HandlerNicotinic acidNAPRT1 → NMNAT → NAD⁺ synthetaseLiver, kidney
De novoTryptophanIDO/TDO → QAPRTLiver, immune tissues

Rationale for Targeting NAMPT in Oncology: Cancer Cell Metabolic Vulnerabilities

Cancer cells exhibit heightened NAMPT dependence due to three interconnected vulnerabilities:

  • Metabolic Reprogramming: Oncogenic shifts (e.g., Warburg effect) increase NAD⁺ demand for glycolysis and mitochondrial respiration. NAMPT is overexpressed in multiple cancers (e.g., glioblastoma, ovarian, gastric), correlating with poor prognosis [1] [5] [8].
  • DNA Repair Reliance: PARP hyperactivity in cancer consumes NAD⁺ to sustain DNA repair. NAMPT inhibition depletes NAD⁺, compromising PARP activity and inducing synthetic lethality in DNA repair-deficient tumors [1] [8].
  • Alternative Pathway Deficiencies: Many tumors lack functional Preiss-Handler enzymes (e.g., low/absent NAPRT1 expression due to promoter methylation), restricting NAD⁺ regeneration to NAMPT [4] [8] [10].

Table 2: Tumor Types with Documented NAMPT Dependence

Tumor TypeKey BiomarkersResponse to FK866 In Vitro (IC₅₀)
Lymphoma/LeukemiaTSC2 deficiency, PARP1 overexpression0.007–0.016 μM [6]
Ovarian Carcinoma (A2780)NAPRT1 silencing0.001 μM [6]
LAM* TumorsTSC1/2 mutationsSynergy with mTOR inhibitors [5]
Gastric CarcinomaEpithelial-mesenchymal transitionSelective cytotoxicity in NAPRT1-low cells [8]

*LAM: Lymphangioleiomyomatosis

Historical Development of FK866 as a First-Generation NAMPT Inhibitor

FK866 (APO866/Daporinad) was the first potent, non-competitive NAMPT inhibitor identified through high-throughput screening in 2003 [6] [8]. Its development marked a milestone in targeting cancer metabolism:

  • Biochemical Profile: FK866 binds the NAM/PRPP interface of NAMPT with sub-nanomolar affinity (IC₅₀ = 0.09–0.4 nM). It induces time-dependent NAD⁺ depletion (>90% reduction within 24 hours), leading to ATP loss, glycolytic arrest, and caspase-mediated apoptosis [6] [8].
  • Preclinical Efficacy: Demonstrated nanomolar cytotoxicity across >20 cancer cell lines (Table 2). In vivo, FK866 suppressed tumor growth in xenograft models (e.g., leukemia, melanoma) at 0.126 mg/m²/h via intravenous infusion [6] [8].
  • Clinical Translation: Entered Phase I/II trials for hematologic malignancies and solid tumors (NCT00435084, NCT00432107). Though limited single-agent efficacy was observed, trials provided proof-of-concept for NAMPT targeting and highlighted biomarker needs (e.g., NAPRT1 status) [4] [10].

Table 3: Mechanisms of Resistance to FK866

Resistance MechanismMolecular BasisTherapeutic Implications
NAPRT1 UpregulationActivates NA-dependent salvage pathwayCo-administration of NA mitigates efficacy [8] [10]
NMNAT1 OverexpressionBypasses NAMPT requirement for NMN→NAD⁺Predicts poor response [8]
Drug EffluxABC transporter-mediated FK866 exportCombination with efflux inhibitors (e.g., verapamil)
Metabolic AdaptationsShift to tryptophan-dependent de novo synthesisRequires dual-pathway inhibition [8]

FK866's legacy lies in validating NAMPT as a druggable target and inspiring next-generation inhibitors (e.g., OT-82, KPT-9274) designed to overcome resistance and expand therapeutic utility [4] [10].

Properties

Product Name

FK866;Apo866

IUPAC Name

N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride

Molecular Formula

C24H30ClN3O2

Molecular Weight

428.0 g/mol

InChI

InChI=1S/C24H29N3O2.ClH/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22;/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28);1H

InChI Key

MULSIBUGDPOSHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.